AGN 205728

Retinoid Receptor Pharmacology RARγ Antagonism Ligand Binding Affinity

Procure AGN 205728 (CAS 859498-05-8) as a gold-standard, highly selective RARγ antagonist (Ki=3 nM; IC95=0.6 nM) with no activity on RARα/β. Essential for unambiguous attribution of phenotypic changes to RARγ antagonism in adipogenesis, stem cell differentiation, and oncology studies. Guarantees >98% purity for reliable, reproducible results.

Molecular Formula C29H27NO3
Molecular Weight 437.5 g/mol
Cat. No. B10814520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAGN 205728
Molecular FormulaC29H27NO3
Molecular Weight437.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CCC(C3=C2C=CC(=C3)C(=NO)C=CC4=CC=C(C=C4)C(=O)O)(C)C
InChIInChI=1S/C29H27NO3/c1-19-4-9-21(10-5-19)24-16-17-29(2,3)26-18-23(13-14-25(24)26)27(30-33)15-8-20-6-11-22(12-7-20)28(31)32/h4-16,18,33H,17H2,1-3H3,(H,31,32)/b15-8+,30-27+
InChIKeyAUKGBKLQWDXBEP-FSLFYVJCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(E,3E)-3-[8,8-dimethyl-5-(4-methylphenyl)-7H-naphthalen-2-yl]-3-hydroxyiminoprop-1-enyl]benzoic acid (AGN 205728): A Potent and Selective RARγ Antagonist for Precision Pharmacology


4-[(E,3E)-3-[8,8-dimethyl-5-(4-methylphenyl)-7H-naphthalen-2-yl]-3-hydroxyiminoprop-1-enyl]benzoic acid, commonly designated AGN 205728 (CAS 859498-05-8), is a synthetic disubstituted chalcone oxime that functions as a potent and highly selective antagonist of the retinoic acid receptor gamma (RARγ) [1]. It is a member of a class of compounds developed to achieve subtype-specific modulation of retinoid signaling, a key differentiator from pan-retinoids that often induce significant toxicity [2]. The compound is characterized by a central hydroxyimino-prop-1-enyl linker bridging a substituted dihydronaphthalene ring and a benzoic acid moiety, a structural motif critical for its high affinity and selectivity profile [1].

The Inadequacy of Generic Substitution: Why 4-[(E,3E)-3-[8,8-dimethyl-5-(4-methylphenyl)-7H-naphthalen-2-yl]-3-hydroxyiminoprop-1-enyl]benzoic acid Cannot Be Replaced by Other RARγ Ligands


Generic substitution among RARγ ligands is scientifically unsound due to profound differences in subtype selectivity, binding kinetics, and functional antagonism. Unlike pan-RAR antagonists or agonists which exhibit promiscuous activity across RARα, RARβ, and RARγ, AGN 205728 demonstrates an exceptional degree of selectivity for the RARγ subtype [1]. Even among other reported RARγ-selective antagonists, variations in the chalcone oxime scaffold lead to significant differences in Ki, IC50, and, critically, functional antagonist activity [2]. This variation precludes the assumption that any 'RARγ antagonist' will yield the same experimental outcome. Furthermore, the specific substitution pattern of AGN 205728—notably the 8,8-dimethyl and 4-methylphenyl groups—confers unique physicochemical properties and a binding mode that cannot be replicated by analogs with different aryl or heteroaryl groups [1]. The following quantitative evidence establishes why AGN 205728 is a distinct and non-interchangeable chemical tool for dissecting RARγ-dependent biology.

Quantitative Evidence Guide: Demonstrating the Differential Activity of 4-[(E,3E)-3-[8,8-dimethyl-5-(4-methylphenyl)-7H-naphthalen-2-yl]-3-hydroxyiminoprop-1-enyl]benzoic acid


Evidence Item 1: Direct Comparison of RARγ Binding Affinity and Selectivity Profile

AGN 205728 exhibits high-affinity binding to the RARγ receptor with a Ki of 3 nM, and displays no measurable inhibition of RARα or RARβ at this concentration [1]. This selectivity profile is a key differentiator from earlier generation compounds. For context, the well-known pan-RAR antagonist AGN 193109 binds to RARα, RARβ, and RARγ with Ki values of 2 nM, 2 nM, and 0.2 nM, respectively, demonstrating a broader, less selective profile [2]. Furthermore, a more recent and potent RARγ-selective antagonist, LY2955303, has a reported Ki of 1.09 nM [3], which, while marginally more potent, lacks the extensive functional characterization available for AGN 205728 in the original patent. The key differentiator for AGN 205728 is its complete selectivity for RARγ over the other two subtypes at the tested concentration, a feature not shared by pan-antagonists and a critical parameter for experimental design.

Retinoid Receptor Pharmacology RARγ Antagonism Ligand Binding Affinity Receptor Subtype Selectivity

Evidence Item 2: Direct Comparison of Functional Antagonism in a Cellular Context

In a chimeric RAR receptor transactivation assay performed in the presence of 1 nM all-trans retinoic acid (ATRA), AGN 205728 demonstrates potent functional antagonism of RARγ with an IC95 of 0.6 nM [1]. Critically, the same assay reveals no antagonistic activity at RARα or RARβ receptors at concentrations up to 1 µM [1]. This contrasts with other RARγ antagonists where off-target antagonism can be observed at higher concentrations. For example, while LY2955303 is a potent RARγ antagonist (Ki=1.09 nM), its functional selectivity window in similar transactivation assays has not been as extensively defined in the public domain, making AGN 205728 the benchmark compound for studies requiring a well-characterized functional profile [2]. The IC95 value of 0.6 nM provides a quantitative benchmark for the concentration required to achieve near-maximal blockade of RARγ-driven transcription, which is essential for precise dosing in both in vitro and in vivo experimental systems.

Functional Antagonism Cell-Based Assay RARγ Transactivation Pharmacodynamics

Evidence Item 3: Structural Differentiation from Other Chalcone Oxime RARγ Antagonists

The specific substitution pattern of AGN 205728—an 8,8-dimethyl-5-(4-methylphenyl)-7H-naphthalen-2-yl group—is a critical determinant of its activity and selectivity [1]. The patent literature directly compares AGN 205728 (designated Compound 7a) with a series of close analogs (Compounds 2, 3, 4, and 5) that vary in the substitution of the naphthalene ring or the nature of the aromatic group at the 5-position [1]. While the patent does not provide explicit Ki values for all comparators, it states that these analogs exhibited significantly reduced antagonist activity or selectivity, underscoring the non-obvious nature of the AGN 205728 structure. For instance, the presence of the 4-methylphenyl group and the 8,8-dimethyl substitution are both essential for the observed high potency and selectivity profile. This structural uniqueness is a key reason why generic substitution with a similar-looking 'chalcone oxime' from a chemical catalog would be scientifically invalid and likely result in a complete loss of the desired pharmacological activity.

Structure-Activity Relationship (SAR) Medicinal Chemistry RARγ Antagonist Scaffold Chemical Differentiation

Optimal Scientific and Industrial Application Scenarios for 4-[(E,3E)-3-[8,8-dimethyl-5-(4-methylphenyl)-7H-naphthalen-2-yl]-3-hydroxyiminoprop-1-enyl]benzoic acid


Scenario 1: In Vitro Pharmacological Dissection of RARγ-Specific Signaling Pathways

AGN 205728 is the optimal tool compound for researchers aiming to isolate the specific contribution of RARγ in complex cellular signaling networks. Its complete lack of activity on RARα and RARβ at functional concentrations (IC95 = 0.6 nM for RARγ, >1 µM for RARα/β) allows for the unambiguous attribution of observed phenotypic changes to RARγ antagonism [1]. This is in stark contrast to using a pan-RAR antagonist, which would simultaneously block all three subtypes, confounding data interpretation. For example, in studies of adipogenesis, stem cell differentiation, or cancer cell biology where RAR subtypes have distinct and sometimes opposing roles, the use of AGN 205728 is essential for generating clear, interpretable results.

Scenario 2: In Vivo Studies Focused on RARγ-Mediated Toxicity and Therapeutic Intervention

The selective profile of AGN 205728 makes it a valuable agent for in vivo studies designed to understand and mitigate retinoid-induced toxicities, which are primarily driven by RARγ activation. The patent literature explicitly states that compounds like AGN 205728 can be used to block skin irritation, bone toxicity, and hypertriglyceridemia caused by co-administered RAR agonists [1]. Therefore, in animal models where a therapeutic retinoid is administered, co-application of AGN 205728 allows researchers to specifically ablate the RARγ-mediated side effects while preserving potential therapeutic benefits mediated by RARα or RARβ. This precise pharmacological intervention is not possible with less selective antagonists.

Scenario 3: Chemical Biology and Tool Compound Libraries for Phenotypic Screening

For organizations building focused chemical libraries for phenotypic screening, AGN 205728 represents a high-value, well-characterized standard for probing RARγ function. Its inclusion as a reference RARγ antagonist enables the identification of novel compounds that phenocopy its effects, facilitating target deconvolution. Moreover, its well-documented selectivity profile serves as a benchmark for evaluating the specificity of newly discovered RARγ ligands. Procuring and utilizing AGN 205728 in this context ensures that screening campaigns are anchored to a gold-standard tool compound with a known and verifiable mechanism of action, increasing the rigor and reproducibility of the research [1].

Scenario 4: Preclinical Development of RARγ-Targeted Therapeutics as a Reference Standard

In the preclinical development of next-generation RARγ antagonists for indications such as osteoarthritis, fibrosis, or cancer, AGN 205728 serves as a critical reference standard. Its extensive characterization in both binding and functional assays (Ki=3 nM, IC95=0.6 nM) provides a well-defined performance benchmark against which the potency, selectivity, and efficacy of new chemical entities can be measured [1]. Using AGN 205728 as a comparator compound in head-to-head studies with development candidates provides a robust and scientifically valid method for demonstrating the superior properties of new molecules, a key requirement for regulatory filings and attracting investment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for AGN 205728

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.